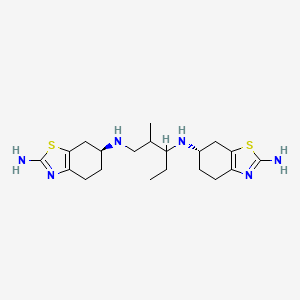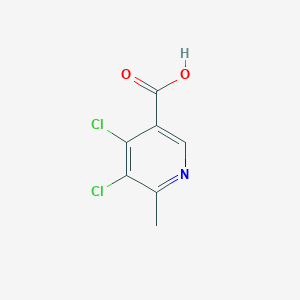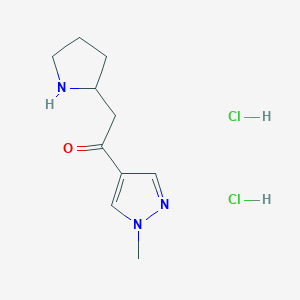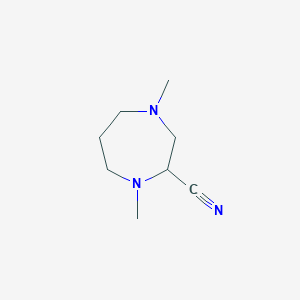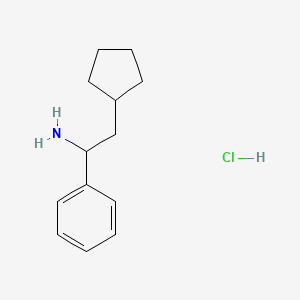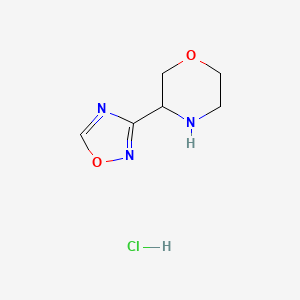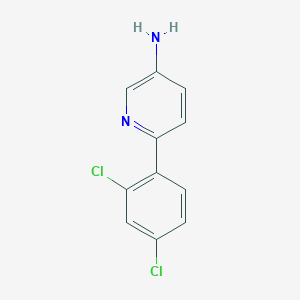
6-(2,4-Dichlorophenyl)pyridin-3-amine
説明
“6-(2,4-Dichlorophenyl)pyridin-3-amine” is a chemical compound with the CAS number 1357165-68-4 . It has a molecular weight of 239.10 and a molecular formula of C11H8Cl2N2 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorophenyl)pyridin-3-amine” consists of a pyridine ring attached to a dichlorophenyl group . The InChI code for this compound is 1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Dichlorophenyl)pyridin-3-amine” include a molecular weight of 239.10 and a molecular formula of C11H8Cl2N2 . The compound is stored at room temperature . Unfortunately, the sources do not provide information on its boiling point, melting point, or density .科学的研究の応用
Antioxidant and Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of pyrimidine derivatives, which have been found to have antioxidant and anticancer properties .
- Method of Application : The synthesis of the pyrimidine derivatives is performed via the condensation of a suitable α,β -unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
- Results : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione. The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation .
Regioselective Synthesis of New Pyrimidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “6-(2,4-Dichlorophenyl)pyridin-3-amine” is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Method of Application : Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
- Results : The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .
Pyrrolidine Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound could potentially be used in the synthesis of pyrrolidine derivatives, which are widely used in drug discovery .
- Method of Application : The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
CDK2 Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound could potentially be used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are novel CDK2 inhibitors .
- Method of Application : The synthesis of these derivatives involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : “6-(2,4-Dichlorophenyl)pyridin-3-amine” could potentially be used in the design and synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives .
- Method of Application : The synthesis of these derivatives involves the use of chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .
- Results : All compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay .
Safety And Hazards
The safety information for “6-(2,4-Dichlorophenyl)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for “6-(2,4-Dichlorophenyl)pyridin-3-amine” are not mentioned in the sources, there is a general interest in the development of heterocyclic compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . This suggests that “6-(2,4-Dichlorophenyl)pyridin-3-amine” and similar compounds may have potential applications in drug discovery.
特性
IUPAC Name |
6-(2,4-dichlorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOBVDOLHBOFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



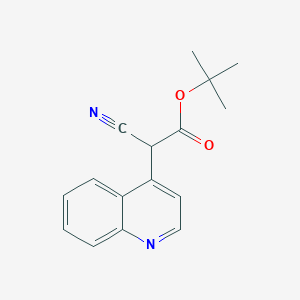
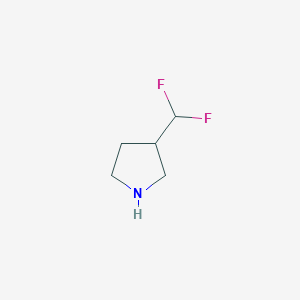
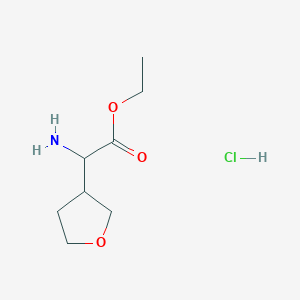
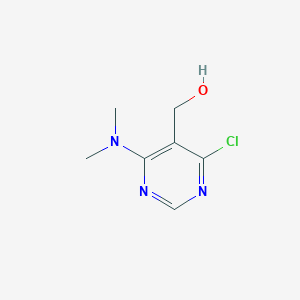
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
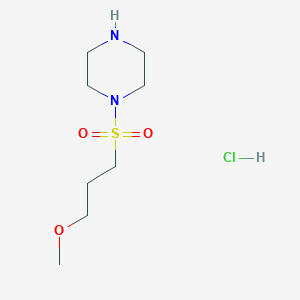
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
